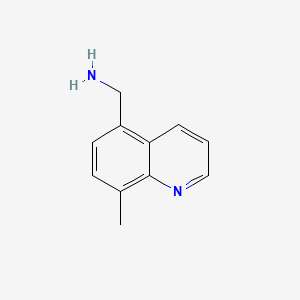

(8-Methylquinolin-5-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-methylquinolin-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-8-4-5-9(7-12)10-3-2-6-13-11(8)10/h2-6H,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZJHOJWWBVSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)CN)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 8 Methylquinolin 5 Yl Methanamine

Retrosynthetic Analysis of (8-Methylquinolin-5-yl)methanamine

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available precursors.

Key Disconnection Points and Precursors for the Quinoline (B57606) Nucleus

The primary disconnection in this compound involves the C-N bond of the methanamine group, leading to the precursor 8-methylquinoline-5-carbaldehyde. Further disconnection of the quinoline ring itself, a bicyclic aromatic heterocycle, can be approached through established methods such as the Skraup or Doebner-von Miller synthesis.

For the 8-methylquinoline (B175542) core, a logical retrosynthetic break is at the bond between the nitrogen and the benzene (B151609) ring, and the adjacent C-C bond of the pyridine (B92270) ring. This leads back to o-toluidine (B26562) (2-methylaniline) as the aniline (B41778) component. The remaining three-carbon unit required to complete the pyridine ring can be derived from α,β-unsaturated aldehydes or ketones, such as acrolein or crotonaldehyde, in the presence of an oxidizing agent.

| Disconnection Strategy | Precursor 1 | Precursor 2 | Synthetic Method |

| Quinoline Ring Formation | o-Toluidine | Acrolein/Glycerol | Skraup Synthesis |

| Quinoline Ring Formation | o-Toluidine | Crotonaldehyde | Doebner-von Miller Synthesis |

Strategies for Introducing the Methanamine Group at C-5

The introduction of the methanamine group at the C-5 position of the 8-methylquinoline nucleus is a critical step. Retrosynthetically, this functional group can be traced back to several key intermediates:

8-Methylquinoline-5-carbaldehyde: This is a primary precursor, which can be converted to the target amine via reductive amination.

8-Methylquinoline-5-carbonitrile: The nitrile group can be reduced to a primary amine.

5-(Halomethyl)-8-methylquinoline: A halomethyl group can be converted to the amine through reactions like the Gabriel synthesis or by direct amination.

Direct Synthesis Routes to this compound

Direct synthesis of this compound can be achieved through several multi-step approaches, often involving the initial construction of the 8-methylquinoline core followed by functionalization at the C-5 position.

Multi-Step Organic Synthesis Approaches

A plausible multi-step synthesis commences with the construction of the 8-methylquinoline scaffold. The Skraup synthesis, a classic method for quinoline synthesis, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent. In this case, o-toluidine would serve as the aniline derivative.

Once 8-methylquinoline is obtained, the next phase is the introduction of a functional group at the C-5 position that can be converted to a methanamine. One of the most direct methods is the formylation of the quinoline ring to produce 8-methylquinoline-5-carbaldehyde.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Transition metal-catalyzed reactions offer a powerful and regioselective means of functionalizing the quinoline nucleus. While direct C-H amination at the C-5 position of 8-methylquinoline is challenging, these methods are instrumental in creating precursors. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to introduce a carbon-based substituent at a pre-functionalized C-5 position (e.g., a halogenated quinoline). This substituent could then be further elaborated to the desired methanamine group.

Reductive Amination Strategies for Amine Formation

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. Assuming the successful synthesis of 8-methylquinoline-5-carbaldehyde, this intermediate can be converted to this compound in a one-pot reaction. This process involves the reaction of the aldehyde with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity.

| Reducing Agent | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH4) | Typically in an alcoholic solvent. |

| Sodium cyanoborohydride (NaBH3CN) | Effective under mildly acidic conditions, selective for the iminium ion. |

| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Requires a pressurized hydrogen atmosphere and a metal catalyst. |

The choice of reducing agent and reaction conditions is crucial to optimize the yield and purity of the final product.

Derivatization and Functionalization of this compound

The chemical reactivity of this compound is primarily centered around its two main functional components: the primary amine group and the quinoline ring system. These sites allow for a variety of derivatization and functionalization reactions, which are crucial for the development of new chemical entities with tailored properties.

Modifications of the Primary Amine Group

The primary amine group attached to the quinoline ring via a methylene (B1212753) bridge is a key site for a multitude of chemical modifications. Its nucleophilic nature allows for reactions with a wide array of electrophiles, leading to the formation of amides, sulfonamides, and various N-alkylated derivatives.

The primary amine of this compound readily undergoes acylation with acyl halides or anhydrides to form stable amide derivatives. nih.gov Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or sulfonic acid byproduct.

A general scheme for the acylation and sulfonylation of this compound is presented below:

Acylation: this compound reacts with an acyl chloride (R-COCl) in the presence of a base like triethylamine (B128534) or pyridine to yield the corresponding N-((8-methylquinolin-5-yl)methyl)amide.

Sulfonylation: The reaction with a sulfonyl chloride (R-SO₂Cl) under similar basic conditions affords the N-((8-methylquinolin-5-yl)methyl)sulfonamide.

These transformations are valuable for introducing a variety of functional groups onto the molecule, which can modulate its physicochemical and biological properties.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product | Reaction Type |

| Acetyl chloride | N-((8-Methylquinolin-5-yl)methyl)acetamide | Acylation |

| Benzoyl chloride | N-((8-Methylquinolin-5-yl)methyl)benzamide | Acylation |

| p-Toluenesulfonyl chloride | N-((8-Methylquinolin-5-yl)methyl)-4-methylbenzenesulfonamide | Sulfonylation |

| Benzenesulfonyl chloride | N-((8-Methylquinolin-5-yl)methyl)benzenesulfonamide | Sulfonylation |

The nitrogen atom of the primary amine can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides can sometimes lead to overalkylation. A more controlled method for the synthesis of N-alkylated derivatives is reductive amination. This two-step, one-pot process involves the initial formation of a Schiff base with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent such as sodium borohydride or sodium triacetoxyborohydride.

The general procedure for reductive alkylation is as follows:

this compound is condensed with an aldehyde or ketone to form an imine (Schiff base).

The intermediate imine is then reduced to the corresponding secondary or tertiary amine.

This method is highly versatile and allows for the introduction of a wide range of alkyl and aryl substituents.

Table 2: Reductive Alkylation of this compound

| Carbonyl Compound | Reducing Agent | Product |

| Formaldehyde (B43269) | Sodium triacetoxyborohydride | N,N-Dimethyl-(8-methylquinolin-5-yl)methanamine |

| Benzaldehyde | Sodium borohydride | N-Benzyl-(8-methylquinolin-5-yl)methanamine |

| Acetone | Sodium cyanoborohydride | N-Isopropyl-(8-methylquinolin-5-yl)methanamine |

This compound readily condenses with aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by acid or base and involves the elimination of a water molecule. The formation of the C=N double bond is a reversible process.

The general reaction can be depicted as: this compound + R-CHO/R₂CO ⇌ (8-Methylquinolin-5-yl)methyl-imine + H₂O

Schiff bases derived from aminoquinolines are of significant interest due to their coordination chemistry and potential applications in various fields.

Table 3: Schiff Base Formation with this compound

| Aldehyde/Ketone | Product (Schiff Base) |

| Salicylaldehyde | 2-(((8-Methylquinolin-5-yl)methylimino)methyl)phenol |

| Vanillin | 4-Hydroxy-3-methoxy-N-((8-methylquinolin-5-yl)methyl)benzaldimine |

| 4-Chlorobenzaldehyde | 4-Chloro-N-((8-methylquinolin-5-yl)methyl)benzaldimine |

Modifications of the Quinoline Heterocycle

The quinoline ring system is an aromatic heterocycle that can undergo electrophilic aromatic substitution reactions. The position of substitution is influenced by the directing effects of the existing substituents, namely the methyl group at C8 and the aminomethyl group at C5.

In electrophilic aromatic substitution reactions on the quinoline nucleus, the substitution generally occurs on the benzene ring portion of the heterocycle. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. The substitution pattern on the benzene ring is directed to the 5- and 8-positions. In the case of this compound, the 5- and 8-positions are already substituted. The methyl group at C8 is an activating ortho-, para-director, while the aminomethyl group at C5 is also an activating ortho-, para-director.

Considering the directing effects, further electrophilic substitution is likely to occur at the 6- and 7-positions of the quinoline ring. For instance, bromination of 8-substituted quinolines has been shown to yield various brominated products depending on the reaction conditions.

Table 4: Potential Electrophilic Aromatic Substitution Products

| Electrophile | Reagent | Potential Product(s) |

| Br⁺ | Br₂ | 6-Bromo-(8-methylquinolin-5-yl)methanamine and/or 7-Bromo-(8-methylquinolin-5-yl)methanamine |

| NO₂⁺ | HNO₃/H₂SO₄ | 6-Nitro-(8-methylquinolin-5-yl)methanamine and/or 7-Nitro-(8-methylquinolin-5-yl)methanamine |

| SO₃ | H₂SO₄ | (8-Methyl-5-(aminomethyl)quinolin-6-yl)sulfonic acid and/or (8-Methyl-5-(aminomethyl)quinolin-7-yl)sulfonic acid |

Nucleophilic Aromatic Substitution Reactions on Halogenated Quinoline Precursors

A plausible and versatile method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a 5-halo-8-methylquinoline precursor. The quinoline ring is generally electron-deficient, which facilitates nucleophilic attack, particularly at the α- and γ-positions (positions 2 and 4). However, with appropriate activation, substitution at other positions is also feasible.

The synthesis would commence with a halogenated precursor, such as 5-bromo-8-methylquinoline (B1275203) or 5-chloro-8-methylquinoline. The introduction of the aminomethyl group can be envisioned through a two-step process: substitution with a cyanide source followed by reduction, or a more direct approach using a protected form of methanamine.

In a typical procedure, the 5-halo-8-methylquinoline would be reacted with a nucleophile like sodium azide. The resulting 5-azido-8-methylquinoline can then be reduced to 5-amino-8-methylquinoline. While this provides the amino group, further steps would be required to obtain the target methanamine. A more direct route would involve the substitution with a nucleophile that can be readily converted to the aminomethyl group. For instance, reaction with potassium phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) could be a viable pathway.

The reactivity of haloquinolines in nucleophilic substitution reactions is influenced by the nature of the halogen and the reaction conditions. Generally, the order of reactivity is I > Br > Cl > F. The reaction is often catalyzed by a transition metal, such as palladium or copper, particularly in cross-coupling reactions like the Buchwald-Hartwig amination, which could be employed for the synthesis of 5-anilino-8-hydroxyquinolines from 5-bromo-8-hydroxyquinoline ias.ac.in. While direct amination of haloquinolines can be inefficient, methods involving the reduction of azidoquinolines via the Staudinger reaction have been employed for the synthesis of aminoquinolines mdpi.org.

A hypothetical reaction scheme for the synthesis of this compound via a nucleophilic aromatic substitution approach is presented below.

Hypothetical Nucleophilic Substitution on 5-Halo-8-Methylquinoline

| Precursor | Reagent | Conditions | Intermediate |

| 5-Bromo-8-methylquinoline | Sodium Azide (NaN₃) | DMF, heat | 5-Azido-8-methylquinoline |

| 5-Chloro-8-methylquinoline | Potassium Phthalimide | High-boiling solvent (e.g., DMF, NMP), heat | N-( (8-Methylquinolin-5-yl)methyl)phthalimide |

Oxidation and Reduction Pathways of the Quinoline Ring System

The quinoline ring system of this compound can undergo various oxidation and reduction reactions, which can be utilized to further functionalize the molecule or can be a part of the synthetic strategy.

Oxidation:

The methyl group at the 8-position of the quinoline ring is susceptible to oxidation. For instance, 8-methylquinolines can undergo palladium-catalyzed aerobic oxidation to yield the corresponding 8-quinolylmethyl acetates in high yields, with 8-quinoline carboxylic acids as minor products rsc.orgresearchgate.net. The oxidation can be regioselective, as demonstrated in the acetoxylation of 5,8-dimethylquinoline, where no oxidation of the 5-methyl group was observed . Direct oxidation of 8-methylquinoline compounds to the corresponding carboxylic acids can also be achieved using nitric acid in the presence of sulfuric acid and a heavy metal catalyst google.com. This transformation could be a potential route to introduce a functional handle at the 8-position, which could then be further manipulated.

Reduction:

The quinoline ring is a heteroaromatic system that can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring of the quinoline system. For example, 5-(N-substituted-anilino)-8-benzyloxyquinolines can be reduced to the corresponding 1,2,3,4-tetrahydro-8-hydroxyquinoline derivatives ias.ac.in. The choice of catalyst and reaction conditions can influence the extent of reduction.

Examples of Oxidation of 8-Methylquinoline Derivatives

| Substrate | Catalyst/Reagent | Product | Yield | Reference |

| 8-Methylquinoline | Pd(OAc)₂/H₂hpda, O₂ | 8-Acetoxymethylquinoline | 79% | researchgate.net |

| 5,8-Dimethylquinoline | Pd(acac)₂/H₂hpda, O₂ | 5-Methyl-8-acetoxymethylquinoline | 85% | |

| 7-Chloro-8-methylquinoline | Nitric acid/Sulfuric acid, Vanadium catalyst | 7-Chloroquinoline-8-carboxylic acid | - | google.com |

Green Chemistry Approaches in the Synthesis of Quinolylmethanamines

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods. For the synthesis of quinoline derivatives, several green chemistry approaches have been reported, which could be adapted for the synthesis of this compound and its precursors.

Solvent-free reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. A number of solvent-free methods for the synthesis of quinolines have been developed. For example, a one-step synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones has been achieved using Hβ zeolite as a catalyst under solvent-free conditions mdpi.org. Another approach involves the synthesis of quinoline derivatives via the Friedländer hetero-annulation between 2-aminoaryl ketones and carbonyl compounds using silica-supported P₂O₅ under solvent-free conditions nih.gov. The synthesis of functionalized quinolines from imines and styrenes has also been reported under solvent- and catalyst-free conditions rsc.org.

The use of metal-free catalysts or organocatalysts is another important aspect of green chemistry. Metal-free synthesis of functionalized quinolines has been achieved through a tandem cyclization strategy from 2-methylbenzothiazoles or 2-methylquinolines and 2-styrylanilines semanticscholar.orgnih.gov. Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of complex quinoline derivatives. For instance, an efficient one-pot procedure for the synthesis of polycyclic hexahydrocyclopenta[b]quinoline derivatives with five stereogenic centers has been developed using an organocatalyst nih.govthieme-connect.de. These methods provide access to chiral quinoline scaffolds with high enantioselectivities.

Examples of Green Synthesis of Quinolines

| Reaction Type | Catalyst/Conditions | Product Scope | Reference |

| Friedländer Annulation | Hβ zeolite, solvent-free | 2,4-Disubstituted quinolines | mdpi.org |

| Friedländer Annulation | P₂O₅/SiO₂, solvent-free | Polysubstituted quinolines | nih.gov |

| From Imines and Styrenes | Solvent-free, catalyst-free | Functionalized quinolines | rsc.org |

| Tandem Cyclization | Metal-free, I₂/TBHP | Functionalized quinolines | semanticscholar.orgnih.gov |

| Asymmetric Synthesis | Organocatalyst | Polycyclic hexahydrocyclopenta[b]quinolines | nih.govthieme-connect.de |

Coordination Chemistry and Ligand Design Studies of 8 Methylquinolin 5 Yl Methanamine

(8-Methylquinolin-5-yl)methanamine as a Potential Ligand

This compound possesses two key nitrogen donor atoms: the quinoline (B57606) ring nitrogen and the nitrogen of the aminomethyl group. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center, a favored configuration in coordination chemistry.

The coordination chemistry of (8-amino)quinoline has been explored with various transition metals, demonstrating its efficacy as a bidentate ligand nih.gov. It is reasonable to extrapolate that this compound would exhibit similar bidentate coordination behavior, forming a stable five-membered ring with a metal ion.

The presence of a methyl group at the 8-position of the quinoline ring is expected to exert significant steric and electronic effects on the coordination properties of the ligand. Sterically, the 8-methyl group can hinder the approach of bulky metal precursors or other ligands to the coordination sphere. This steric hindrance can influence the geometry of the resulting complex and may, in some cases, prevent the formation of certain coordination compounds rsc.org. For instance, in related systems, functionalization at the C-8 position of quinoline has been noted to present unique challenges due to steric hindrance rsc.org.

Electronically, the methyl group is an electron-donating group. This inductive effect increases the electron density on the quinoline ring and, consequently, the basicity of the quinoline nitrogen. An increase in basicity generally leads to a stronger metal-ligand bond. However, the interplay between these steric and electronic factors will ultimately dictate the coordination behavior of this compound with different metal ions.

Synthesis and Characterization of Metal Complexes

While the coordination chemistry of this compound itself is not extensively documented in the literature, the synthesis and characterization of complexes with analogous quinoline-based ligands provide a strong basis for predicting its behavior.

The synthesis of transition metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Given the bidentate nature of the ligand, complexes with a 1:1 or 1:2 metal-to-ligand stoichiometry would be anticipated, depending on the coordination number and geometry of the metal ion.

Copper (Cu): Copper(II) complexes with N,N'-bidentate ligands are common. It is expected that this compound would form square planar or distorted octahedral complexes with Cu(II).

Palladium (Pd) and Platinum (Pt): Palladium(II) and Platinum(II) typically form square planar complexes. These metals are known to coordinate with nitrogen-donor ligands to form stable compounds with applications in catalysis and materials science nih.govnih.govmdpi.com.

Ruthenium (Ru): Ruthenium complexes with quinoline-based ligands have been synthesized and studied for their potential applications in catalysis and medicine mdpi.comnih.govacs.orgresearchgate.net. The formation of octahedral Ru(II) complexes with this compound is a reasonable expectation.

Zinc (Zn): Zinc(II), with its d10 electron configuration, typically forms tetrahedral or octahedral complexes. The coordination chemistry of zinc with quinoline derivatives is well-established, often resulting in fluorescent materials nih.gov.

A summary of expected coordination geometries for complexes of this compound with various transition metals is presented in the table below.

| Metal Ion | Expected Coordination Geometry | Potential Metal-to-Ligand Ratio |

| Cu(II) | Square Planar / Octahedral | 1:1 or 1:2 |

| Pd(II) | Square Planar | 1:1 or 1:2 |

| Pt(II) | Square Planar | 1:1 or 1:2 |

| Ru(II) | Octahedral | 1:1 or 1:2 |

| Zn(II) | Tetrahedral / Octahedral | 1:1 or 1:2 |

Organometallic compounds are characterized by the presence of at least one direct metal-carbon bond. While the primary coordination of this compound is through its nitrogen donors, the quinoline ring offers possibilities for the formation of organometallic species. For instance, C-H activation of the quinoline ring could lead to the formation of cyclometalated complexes.

Ruthenium, in particular, is known to form a variety of organometallic complexes, including half-sandwich "piano-stool" structures with aromatic ligands mdpi.comacs.org. It is conceivable that this compound could act as a bidentate N,N'-ligand in conjunction with an organometallic fragment, such as a ruthenium-arene moiety.

The formation of metal complexes with this compound can be monitored and characterized using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons on the ligand are expected to change significantly. These changes can provide information about the coordination mode of the ligand and the geometry of the complex. For instance, concentration-dependent chemical shift changes in the 1H-NMR spectra of quinoline derivatives have been attributed to intermolecular interactions, which would be altered upon complexation uncw.edu.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination of the aminomethyl group. The N-H stretching and bending vibrations of the primary amine would be expected to shift to lower frequencies upon coordination to a metal center. Additionally, new bands corresponding to metal-nitrogen vibrations may appear in the far-IR region.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes would provide insights into the metal-ligand interactions. The π-π* transitions of the quinoline ring are likely to be perturbed upon coordination. Furthermore, new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) or d-d transitions may appear, which are characteristic of the metal ion and its coordination environment.

A table summarizing the expected spectroscopic changes upon coordination of this compound to a metal ion is provided below.

| Spectroscopic Technique | Expected Observations Upon Complexation |

| NMR (1H, 13C) | Significant shifts in the resonances of the quinoline and aminomethyl protons and carbons. |

| IR | Shift of N-H stretching and bending vibrations to lower frequencies. Appearance of new M-N stretching bands. |

| UV-Vis | Shift in π-π* transitions of the quinoline ring. Appearance of new MLCT or d-d transition bands. |

X-ray Crystallography of Metal Complexes to Elucidate Coordination Geometry

For analogous 8-hydroxyquinoline-based ligands, a variety of coordination geometries have been observed, largely dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. Common geometries include:

Octahedral: This is a frequent coordination geometry for transition metal ions like Fe(III), Co(II), and Ni(II) when complexed with two or three bidentate quinoline-type ligands. For instance, in complexes of 8-hydroxyquinoline (B1678124) derivatives, the metal center is often surrounded by six donor atoms from three ligand molecules, resulting in a stable octahedral arrangement.

Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II). In these cases, the metal ion is typically coordinated to two bidentate ligands in a planar arrangement.

Tetrahedral: Metal ions like Zn(II) and Cd(II) with a d¹⁰ electron configuration often form tetrahedral complexes with quinoline-based ligands.

Distorted Geometries: In many instances, the ideal geometries are distorted due to steric hindrance from bulky substituents on the ligand or the electronic effects of the metal ion.

Based on these precedents, it is anticipated that this compound would act as a bidentate ligand, coordinating to a metal ion through the quinoline nitrogen and the nitrogen of the aminomethyl group, forming a stable five-membered chelate ring. The resulting metal complexes would likely exhibit geometries similar to those of other bidentate quinoline ligands.

Table 1: Expected Coordination Geometries of this compound Metal Complexes Based on Analogous Compounds

| Metal Ion | Expected Coordination Number | Probable Geometry |

| Co(II), Ni(II) | 6 | Octahedral |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral |

| Zn(II), Cd(II) | 4 | Tetrahedral |

| Pd(II), Pt(II) | 4 | Square Planar |

| Fe(III) | 6 | Octahedral |

Ligand Binding Affinity and Stability Studies

The effectiveness of a ligand in forming stable metal complexes is quantified by its binding affinity and the stability of the resulting complexes. These parameters are crucial for understanding the potential applications of a ligand in various fields, from catalysis to medicinal chemistry.

Thermodynamic and Kinetic Aspects of Complex Formation

The thermodynamic stability of a metal complex is described by its formation constant (Kf) or stability constant (β). A high formation constant indicates that the equilibrium of the complexation reaction lies far to the right, favoring the formation of the metal-ligand complex. The stability of metal complexes with chelating ligands like this compound is enhanced by the chelate effect, which is the entropic advantage of replacing multiple monodentate ligands with a single multidentate ligand.

While specific thermodynamic data for this compound are not available, studies on similar 8-hydroxyquinoline derivatives show that they form highly stable complexes with a range of metal ions. The order of stability often follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

Kinetically, the rate of complex formation and dissociation is also a critical factor. Some applications require kinetically labile complexes that can readily exchange ligands, while others demand kinetically inert complexes that are resistant to ligand substitution. The rates of these reactions are influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions. For instance, the formation of complexes with d-block transition metals can range from extremely fast (diffusion-controlled) to very slow, depending on the electronic configuration and ligand field stabilization energies.

Influence of pH and Solvent on Complex Stability

The stability of metal complexes involving ligands with acidic or basic functional groups is often highly dependent on the pH of the solution. The aminomethyl group in this compound can be protonated at low pH. This protonation competes with the coordination of the nitrogen atom to the metal ion, thereby reducing the stability of the complex at acidic pH. As the pH increases, the amine group is deprotonated, making the nitrogen's lone pair of electrons more available for coordination and thus increasing the complex's stability.

The choice of solvent also plays a significant role in the stability of metal complexes. Solvents can compete with the ligand for coordination sites on the metal ion. In strongly coordinating solvents, the stability of the complex may be reduced due to this competition. Furthermore, the dielectric constant of the solvent can influence the electrostatic interactions between the metal ion and the ligand, thereby affecting the stability constant. For nonpolar solvents, electrostatic interactions are stronger, which can lead to higher stability constants compared to polar solvents where the charges are more effectively shielded.

Applications of this compound Metal Complexes

Potential applications, extrapolated from analogous compounds, include:

Catalysis: Metal complexes are widely used as catalysts in organic synthesis. The specific geometry and electronic properties of a complex can be tailored to catalyze specific reactions, such as oxidations, reductions, and carbon-carbon bond-forming reactions. The presence of a chiral center, if introduced into the ligand, could also lead to applications in asymmetric catalysis.

Materials Science: Metal complexes of quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) due to their luminescent properties. The emission wavelength and quantum efficiency can be tuned by changing the metal ion and the substituents on the quinoline ring.

Bioinorganic Chemistry and Medicinal Applications: Many biologically active compounds are metal complexes. 8-Hydroxyquinoline and its derivatives are known for their antimicrobial, anticancer, and neuroprotective properties, which are often enhanced upon complexation with metal ions. scispace.com These biological activities are thought to arise from the ability of the complexes to interact with biological macromolecules like DNA and proteins.

Table 2: Potential Applications of this compound Metal Complexes Based on Analogs

| Application Area | Potential Role of Metal Complex | Relevant Metal Ions |

| Catalysis | Homogeneous catalyst for organic transformations | Ru, Rh, Pd, Cu |

| Materials Science | Emissive material in OLEDs | Al, Zn, Ir |

| Bioinorganic Chemistry | Antimicrobial, anticancer agent | Cu, Zn, Fe, Pt |

Catalytic Applications of 8 Methylquinolin 5 Yl Methanamine and Its Derivatives

(8-Methylquinolin-5-yl)methanamine as a Ligand in Homogeneous Catalysis

The true catalytic value of the this compound scaffold is realized when it is incorporated into metal complexes. The quinoline (B57606) nitrogen and the primary amine form a stable five-membered chelate ring with a metal center, providing a robust platform for a variety of catalytic reactions.

A significant area of application for derivatives of this compound is in asymmetric catalysis, where chiral versions of the ligand are used to induce enantioselectivity. A prominent example involves the use of chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives, which are hydrogenated analogs of the parent compound.

Researchers have developed chiral diamines based on this tetrahydroquinoline backbone, namely (R)-CAMPY and its 2-methyl substituted analog, (R)-Me-CAMPY. mdpi.comresearchgate.net These molecules have been successfully employed as chiral ligands in iridium(III), rhodium(III), and ruthenium(II) complexes for the asymmetric transfer hydrogenation (ATH) of cyclic imines, particularly 1-aryl-substituted 3,4-dihydroisoquinolines (DHIQs). mdpi.comnih.gov These reactions are crucial as they produce chiral tetrahydroisoquinolines, which are key intermediates in the synthesis of biologically active alkaloids. researchgate.net

The rhodium complexes, in particular, proved to be the most effective in terms of both chemical conversion and enantioselectivity. mdpi.comresearchgate.net Although the enantiomeric excesses (ee) achieved were moderate, the catalysts demonstrated high reactivity, achieving quantitative conversion for a range of challenging substrates. The addition of Lewis acids like Lanthanum(III) triflate (La(OTf)₃) was found to be beneficial, enhancing the catalyst's performance. researchgate.netnih.gov The chirality of the CAMPY and Me-CAMPY ligands was confirmed to be essential for the stereocontrol of the hydrogenation. mdpi.com

Below is a table summarizing the performance of different metal complexes with CAMPY-type ligands in the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline.

Table 1: Asymmetric Transfer Hydrogenation of a Dihydroisoquinoline using Chiral Ligands

| Catalyst Complex | Ligand | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| [Ir(Cp*)(R)-CAMPY(Cl)]Cl | (R)-CAMPY | >99 | 40 |

| [Ir(Cp*)(R)-Me-CAMPY(Cl)]Cl | (R)-Me-CAMPY | >99 | 35 |

| [Rh(Cp*)(R)-CAMPY(Cl)]Cl | (R)-CAMPY | >99 | 69 |

| [Rh(Cp*)(R)-Me-CAMPY(Cl)]Cl | (R)-Me-CAMPY | >99 | 62 |

| RuCp*(R)-CAMPY(Cl) | (R)-CAMPY | 85 | 11 |

| RuCp*(R)-Me-CAMPY(Cl) | (R)-Me-CAMPY | 75 | 15 |

Reaction Conditions: DHIQ (0.1 mmol), Catalyst (1 mol%), HCOOH/Et₃N (5:2 molar ratio), CH₃CN (1 mL), 40 °C, 24 h. Data sourced from Facchetti, G., et al. (2023). mdpi.comresearchgate.net

The utility of this compound derivatives as ligands extends to a broader range of oxidation and hydrogenation reactions.

Hydrogenation Reactions

As detailed in the section above (4.2.2), chiral rhodium and iridium complexes bearing hydrogenated derivatives of this compound are highly efficient catalysts for the asymmetric transfer hydrogenation of C=N bonds in cyclic imines. mdpi.comresearchgate.netnih.gov The combination of the chiral diamine ligand with a metal center like Rh(III) or Ir(III) creates a potent system for delivering hydrogen atoms stereoselectively, which is a critical transformation in synthetic organic chemistry. mdpi.com

Oxidation Reactions

The N,N-bidentate chelation motif found in this compound is also effective in stabilizing metal centers in high oxidation states, making the resulting complexes suitable for oxidation catalysis. Research has shown that related bis-quinoline diamine ligands, such as N,N′-Bis(8-quinolyl)ethane-1,2-diamine and N,N′-Bis(8-quinolyl)cyclohexane-1,2-diamine, can form stable, distorted octahedral complexes with oxidovanadium(IV). acs.orgnih.govresearchgate.net

These vanadium complexes have been investigated as catalysts for the oxidation of hydrocarbons and alcohols using peroxides as the oxidant. For example, bis-chelated oxidovanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have demonstrated moderate catalytic activity in the oxidation of phenylethanol to acetophenone (B1666503) and cyclohexene (B86901) to cyclohexene-1-ol. mdpi.com The yields for the oxidation of phenylethanol reached up to 46% with tert-butyl hydroperoxide as the oxidant. mdpi.com This demonstrates the potential of the quinoline-based ligand framework to support catalytic cycles involving oxidative transformations.

Table 2: Catalytic Oxidation of Alcohols and Alkenes with Vanadium Complexes

| Complex | Substrate | Oxidant | Product | Yield (%) |

|---|---|---|---|---|

| [VO(2-methyl-8-hydroxyquinolinate)₂] | Phenylethanol | t-BuOOH | Acetophenone | 46 |

| [VO(4-methyl-8-hydroxyquinolinate)₂] | Phenylethanol | t-BuOOH | Acetophenone | 23 |

| [VO(5-methyl-8-hydroxyquinolinate)₂] | Phenylethanol | t-BuOOH | Acetophenone | 32 |

| [VO(2-methyl-8-hydroxyquinolinate)₂] | Cyclohexene | t-BuOOH | Cyclohexene-1-ol | 10 |

Reaction Conditions: Acetonitrile solvent, 50 °C, 4-5 hours. Data sourced from Chadjistamatis, N., et al. (2021). mdpi.com

Immobilization Strategies for Heterogeneous Catalysis

The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more sustainable and economically viable. Immobilization of the catalyst on a solid support facilitates easy separation from the reaction mixture, catalyst recycling, and often enhances catalyst stability. For this compound and its derivatives, several immobilization strategies can be envisaged based on their molecular structure, primarily leveraging the quinoline nitrogen and the primary amine group for anchoring to solid supports.

The covalent anchoring of quinoline-based ligands to solid supports like silica (B1680970) and various polymers is a well-established method to create robust heterogeneous catalysts. uni-muenchen.dethieme-connect.de For this compound, the primary amine functionality presents a versatile handle for immobilization.

Silica Supports: Silica (SiO₂) is a popular choice for a solid support due to its high surface area, mechanical stability, and the presence of surface silanol (B1196071) (Si-OH) groups that can be readily functionalized. researchgate.netnih.govmarquette.eduresearchgate.net A common approach involves the modification of the silica surface with a linker molecule that can then react with the amine group of the catalyst.

A potential synthetic route for the immobilization of this compound on silica is outlined below:

Activation of Silica: The silica surface is first treated with an organosilane, such as (3-chloropropyl)trimethoxysilane or (3-glycidyloxypropyl)trimethoxysilane.

Anchoring of the Ligand: The functionalized silica is then reacted with this compound. The primary amine group can displace the chloride or open the epoxide ring, forming a stable covalent bond.

The resulting silica-supported catalyst would feature the quinoline moiety available for metal coordination and subsequent catalytic activity. Characterization of such materials would typically involve techniques like Fourier-transform infrared spectroscopy (FTIR) to confirm the covalent attachment and thermogravimetric analysis (TGA) to determine the loading of the organic ligand. researchgate.net

Polymer Supports: Polymeric supports, such as polystyrene-based resins, offer a high degree of functionalization and can be tailored for specific applications. mdpi.commdpi.comrsc.org The immobilization of primary amines onto polystyrene resins is a common practice in solid-phase synthesis and catalysis. mdpi.com

A representative method for anchoring this compound to a polystyrene support is as follows:

Chloromethylation of Polystyrene: Polystyrene beads are first functionalized to introduce chloromethyl groups (-CH₂Cl).

Nucleophilic Substitution: The primary amine of this compound can then act as a nucleophile, displacing the chloride from the chloromethylated polystyrene to form a stable benzylamine (B48309) linkage.

The versatility of polymer supports allows for the creation of a library of catalysts with varying properties by using different cross-linked polymers or by co-polymerizing functionalized monomers. rsc.org

Table 1: Potential Immobilization Strategies and Characterization

| Support Material | Functionalization Strategy | Characterization Techniques | Potential Advantages |

| **Silica (SiO₂) ** | Grafting via silane (B1218182) coupling agents | FTIR, TGA, SEM, N₂ physisorption | High thermal and mechanical stability, well-defined pore structure. |

| Polystyrene | Nucleophilic substitution on chloromethylated resin | FTIR, Elemental Analysis, Swelling studies | High loading capacity, tunable properties through co-polymerization. |

Nanoparticle-Supported Catalysts

The use of nanoparticles as catalyst supports offers several advantages, including extremely high surface-to-volume ratios and unique electronic properties. Magnetic nanoparticles, such as those based on iron oxide (Fe₃O₄), are particularly attractive as they allow for easy catalyst separation using an external magnetic field.

A common strategy involves coating the magnetic nanoparticles with a layer of silica to provide a surface for further functionalization, similar to the methods described for bulk silica supports. This core-shell structure combines the magnetic separability of the core with the versatile surface chemistry of silica.

The synthesis of a nanoparticle-supported catalyst based on this compound could proceed as follows:

Synthesis of Fe₃O₄ Nanoparticles: Co-precipitation of iron(II) and iron(III) salts in a basic solution.

Silica Coating: Encapsulation of the Fe₃O₄ nanoparticles with a silica shell using a sol-gel method.

Functionalization and Anchoring: Similar to bulk silica, the silica shell can be functionalized with a linker to covalently attach the this compound ligand.

These nanoparticle-supported catalysts can be used in a variety of catalytic reactions, and their reusability can be easily demonstrated by magnetic separation and subsequent reuse in multiple reaction cycles.

Reaction Mechanism Elucidation in Catalytic Cycles

Understanding the reaction mechanism is fundamental to optimizing catalytic performance and designing more efficient catalysts. For catalytic systems involving this compound derivatives, a combination of spectroscopic monitoring and kinetic studies can provide valuable insights into the catalytic cycle.

Spectroscopic techniques are powerful tools for identifying and characterizing reactive intermediates that are formed during a catalytic reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the detection of key intermediates. For instance, in reactions involving metal complexes of this compound, changes in the chemical shifts of the quinoline and methanamine protons and carbons upon coordination to a metal center and during substrate transformation can be observed.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting charged intermediates in the catalytic cycle. For example, in a ruthenium-catalyzed amidation of 8-methylquinolines, ESI-MS could potentially be used to identify key Ru-ligand complexes and intermediates in the catalytic cycle.

Infrared (IR) and UV-Visible Spectroscopy: These techniques can provide information about the coordination environment of the metal center and the electronic structure of the catalyst. Changes in the vibrational frequencies of the C=N bond in the quinoline ring or the N-H bonds of the amine upon coordination can be monitored. Similarly, changes in the UV-Vis absorption spectrum can indicate the formation of different metal-ligand species during the reaction.

Kinetic studies provide quantitative information about the rate of a reaction and how it is influenced by various parameters, such as the concentration of reactants, catalyst, and temperature. This information is crucial for determining the rate-determining step of a catalytic cycle.

Initial Rate Studies: By measuring the initial rate of the reaction at different initial concentrations of the reactants and the catalyst, the order of the reaction with respect to each component can be determined. This can help to build a rate law that is consistent with a proposed mechanism. For example, a first-order dependence on the catalyst concentration and the substrate concentration, and a zero-order dependence on another reactant, would suggest that the initial coordination of the substrate to the catalyst is a key step. mdpi.com

Hammett Analysis: To probe the electronic effects of substituents on the reaction rate, a Hammett analysis can be performed. rsc.org By systematically varying the substituents on the aromatic rings of the reactants or the ligand and measuring the corresponding reaction rates, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides information about the nature of the transition state. A negative ρ value indicates the buildup of positive charge in the transition state, while a positive ρ value suggests the buildup of negative charge. rsc.org

Deuterium Labeling Experiments: Kinetic isotope effect (KIE) studies using deuterated substrates can help to identify whether a particular C-H bond cleavage is involved in the rate-determining step of the reaction. mdpi.com A significant KIE (kH/kD > 1) would suggest that the C-H bond is broken in or before the rate-limiting step.

Table 2: Summary of Mechanistic Investigation Techniques

| Technique | Information Gained | Example Application |

| NMR Spectroscopy | Identification of intermediates, monitoring reaction progress. | Observing the formation of a metal-hydride species. |

| Mass Spectrometry | Detection of charged intermediates and catalyst species. | Identifying a [Catalyst-Substrate]+ complex. |

| Kinetic Studies | Determination of reaction order, rate law, and activation parameters. | Establishing the rate-determining step of the catalytic cycle. |

| Hammett Analysis | Probing electronic effects and the nature of the transition state. | Determining the influence of electron-donating or -withdrawing groups on the catalyst's ligand. rsc.org |

| Deuterium Labeling | Identifying C-H bond cleavage in the rate-determining step. | Confirming the involvement of C-H activation in the mechanism. mdpi.com |

By employing these immobilization strategies and mechanistic investigation techniques, a deeper understanding of the catalytic potential of this compound and its derivatives can be achieved, paving the way for the development of novel and efficient heterogeneous catalysts.

Medicinal Chemistry Principles and Biological Target Interaction Studies of 8 Methylquinolin 5 Yl Methanamine Analogs

Design Strategies for Quinoline-Based Ligands for Biological Targets

The development of effective quinoline-based therapeutic agents relies on rational drug design strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the quinoline (B57606) scaffold to understand and improve its interaction with biological targets.

Structure-Activity Relationship (SAR) Studies for Analogs

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For quinoline analogs, SAR studies explore how different substituents on the quinoline ring and its side chains affect target binding and efficacy.

Research into 2,3,8-trisubstituted quinolines as antimalarial agents revealed key SAR insights. A study demonstrated that while a lead compound showed promise, it had a significant loss of potency against the resistant PfK1 strain of the malaria parasite. scielo.br The initial strategy focused on reducing lipophilicity (logD) by removing hydrophobic parts and adding polar groups to improve metabolic stability and solubility. scielo.br Similarly, in the development of 2-oxoquinoline derivatives as kinase inhibitors, modifications to the pyridine (B92270) ring and replacement of a phenoxy ether with a phenylthiol moiety at the N-substituted position were shown to increase the potency of the compounds against tumor growth. nih.gov

In the design of inhibitors for phosphodiesterase 4 (PDE4), analogs of the inhibitor GSK-256066, which contains an 8-methylquinoline (B175542) core, were synthesized and evaluated. The introduction of a methyl group at the 8-position of the quinoline scaffold (as seen in GSK-256066) significantly enhanced inhibitory activity compared to the unsubstituted fragment. researchgate.net Further modifications on the aniline (B41778) group attached to the quinoline core showed that replacing a methoxy (B1213986) group with electron-withdrawing groups like chloro (Cl), nitro (NO₂), or cyano (CN) could yield potent PDE4 inhibitors. researchgate.net

Table 1: SAR Findings for 8-Methylquinoline Analogs as PDE4 Inhibitors This table is interactive. You can sort and filter the data.

| Compound ID | R Group (Aniline Position 3) | R Group (Aniline Position 5) | PDE4 Inhibition IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 5e | OCH₃ | H | 21.27 | researchgate.net |

| 5p | Cl | H | 44.57 | researchgate.net |

| 5q | NO₂ | H | 69.18 | researchgate.net |

| 5r | SCH₃ | H | 84.40 | researchgate.net |

| 5u | CN | H | >1000 | researchgate.net |

| 5i | OCH₃ | OCH₃ | 234.71 | researchgate.net |

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds. Bioisosterism involves substituting one functional group with another that has similar physicochemical or topological properties to enhance potency, improve pharmacokinetics, or reduce toxicity. Scaffold hopping is a more drastic form of this approach, where the central core of a molecule is replaced with a structurally different scaffold while preserving the orientation of key binding groups.

These twin methods are employed to improve synthetic accessibility, potency, and drug-like properties, as well as to explore novel chemical spaces. nih.gov The goal is to produce a new molecule with biological properties comparable to the original substance. drugbank.com This can lead to the discovery of compounds with attenuated or strengthened biological potency and improved pharmacokinetic profiles. drugbank.com In modern drug design, these approaches are crucial for modifying a hit compound toward a novel lead therapeutic agent. nih.gov A knowledge-based method using protein superimposition can identify ligand fragments in similar binding sites, which can then be considered for bioisosteric replacement. researchgate.net

An example of this approach can be seen in the development of dopamine (B1211576) D2 receptor (D2R) partial agonists. Starting from the structure of aripiprazole, a known D2R agonist, researchers included a 1-(2-methoxyphenyl)piperazine (B120316) moiety, which was known to increase binding affinity, to design new biased ligands. nih.gov This strategic replacement and combination of known pharmacophores is a practical application of these design principles to generate novel candidates with potentially improved therapeutic profiles. nih.gov

Mechanistic Investigations of Molecular Interactions

Understanding the precise mechanism by which a ligand interacts with its biological target is crucial for drug development. For (8-Methylquinolin-5-yl)methanamine analogs, these investigations involve a range of biochemical and cellular assays to elucidate their mode of action at the molecular level.

Enzyme Inhibition Studies (e.g., Kinases, Proteases)

Many quinoline-based compounds exert their effects by inhibiting specific enzymes. The this compound scaffold and its analogs have been investigated as inhibitors of several enzyme classes.

A significant finding is the activity of quinoline analogs against DNA methyltransferases (DNMTs). A study characterized fifteen quinoline-based analogs and found that compounds with specific additions, such as a methylamine (B109427) (compound 9 ) or a methylpiperazine (compound 11 ), demonstrated low micromolar inhibitory potency against human DNMT1. nih.gov This highlights the importance of the aminomethyl group for this specific enzyme-inhibiting activity.

Quinoline derivatives have also been developed as inhibitors of other enzyme families. Analogs of 8-hydroxyquinoline (B1678124) have been designed as inhibitors of the Botulinum neurotoxin A (BoNT/A) light chain, a zinc-containing metalloprotease. nih.gov Furthermore, as previously mentioned, 8-methylquinoline derivatives have shown potent inhibitory activity against phosphodiesterase 4 (PDE4). researchgate.netnih.gov Studies on 2-oxoquinoline derivatives have identified them as dual inhibitors of Pim and mTORC protein kinases, which are important targets in cancer therapy. nih.gov

Table 2: Enzyme Inhibition by Quinoline Analogs This table is interactive. You can sort and filter the data.

| Compound Class | Target Enzyme | Key Structural Feature | Activity | Reference |

|---|---|---|---|---|

| Quinoline Analog | Human DNMT1 | Methylamine side chain | Low micromolar inhibition | nih.gov |

| 8-Methylquinoline Analog | PDE4 | 8-Methyl group, substituted aniline | Nanomolar inhibition (IC₅₀ = 21.27 nM for lead) | researchgate.net |

| 8-Hydroxyquinoline Analog | Botulinum Neurotoxin A (Protease) | 8-Hydroxy group | Submicromolar Kᵢ | nih.gov |

| 2-Oxoquinoline Derivative | Pim/mTORC (Kinases) | N-substituted quinoline core | Potent tumor growth inhibition | nih.gov |

Receptor Binding Assays and Ligand-Receptor Interactions

Beyond enzyme inhibition, quinoline analogs are designed to bind to and modulate the function of various receptors. Receptor binding assays are used to determine the affinity (often expressed as Kᵢ) and selectivity of these compounds for their intended targets.

Novel analogs of sumanirole, an imidazo[4,5,1-ij]quinolin-2(1H)-one derivative, were synthesized and evaluated for their binding to dopamine D2 and D3 receptors (D2R and D3R). acs.org These binding assays, using competitive radioligands, revealed that modifications at the N-5 position significantly influenced binding affinity and selectivity. For instance, replacing the N-5 methyl group with an n-propyl group improved binding affinity for both D2R and D3R. acs.org

In another study, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as biased agonists for the serotonin (B10506) 5-HT₁ₐ receptor. These compounds showed high affinity for the 5-HT₁ₐ receptor and over 1000-fold selectivity against other key receptors like adrenergic α₁, dopamine D₂, and serotonin 5-HT₂ₐ receptors. nih.gov Such studies are critical for identifying compounds with a desirable selectivity profile to minimize off-target effects.

Table 3: Receptor Binding Affinities of Quinoline-Related Analogs This table is interactive. You can sort and filter the data.

| Compound/Analog | Target Receptor | Binding Affinity (Kᵢ, nM) | Assay Note | Reference |

|---|---|---|---|---|

| Sumanirole (1) | D2R | 12.1 | vs. [³H]7-OH-DPAT | acs.org |

| Sumanirole (1) | D3R | 388 | vs. [³H]7-OH-DPAT | acs.org |

| N-5-n-propyl analog (13) | D2R | 2.78 | vs. [³H]7-OH-DPAT | acs.org |

| N-5-n-propyl analog (13) | D3R | 25.5 | vs. [³H]7-OH-DPAT | acs.org |

| NLX-204 (17) | 5-HT₁ₐ | High Affinity (not specified) | >1000-fold selective | nih.gov |

Investigation of Molecular Pathways and Signal Transduction Modulation

The ultimate biological effect of a drug is determined by its influence on intracellular signaling pathways. Research on quinoline analogs investigates how these compounds modulate signal transduction cascades downstream of their primary target.

Quinoline-based inhibitors of DNMT1 have been shown to act by intercalating into the minor groove of DNA when it is bound by the enzyme. This interaction causes a conformational change that displaces the catalytic domain of the enzyme, thereby inhibiting its function. nih.gov Some of these quinoline analogs were also found to elicit a DNA damage response through the activation of p53 in cancer cells, indicating a broader impact on cellular pathways related to genome stability and cell fate. nih.gov

Other quinoline derivatives have been shown to modulate key signaling pathways involved in cell growth and survival. For example, 2-oxoquinoline derivatives that inhibit Pim and mTORC kinases consequently affect the NRF2/antioxidant response element and eIF4B/mTORC1 activities, which are crucial for cancer cell survival. nih.gov Furthermore, serotonin 5-HT₁ₐ receptor-biased agonists based on a 1-(1-benzoylpiperidin-4-yl)methanamine scaffold were found to preferentially stimulate the phosphorylation of Extracellular Regulated Kinases 1/2 (ERK1/2), a key pathway in cell signaling, which is linked to their antidepressant-like activity. nih.gov These investigations provide a deeper understanding of the molecular mechanisms that translate target engagement into a physiological response.

Antiproliferative and Antimicrobial Research on Derivatives (non-clinical)

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antiproliferative and antimicrobial effects. rsc.orgarabjchem.orgchemrestech.com While direct and extensive research on this compound is limited in publicly available literature, the biological activities of its structural analogs provide significant insights into its potential therapeutic applications. These analogs, which share the core quinoline structure with variations in substitution, have been the subject of numerous studies to explore their efficacy against cancer cells and microbial pathogens.

In vitro cell-based assays are crucial for determining the cellular effects of novel compounds and elucidating their mechanisms of action. For quinoline derivatives, these assays have been instrumental in identifying their potential as anticancer agents.

One key area of investigation for quinoline analogs has been their ability to inhibit phosphodiesterase 5 (PDE5), an enzyme implicated in various cellular processes. A study on fluorinated quinoline derivatives demonstrated high and selective inhibitory activity on PDE5A1. hzdr.de For instance, certain derivatives showed over 88% inhibition of PDE5A1 at a concentration of 100 nM, indicating a strong potential for target engagement. hzdr.de This suggests that analogs of this compound could also be designed to target specific enzymes involved in cell signaling pathways.

Another critical target for anticancer drug development is the inhibition of protein kinases, such as RIP2 kinase. Research on 4-aminoquinoline-based inhibitors has led to the development of compounds with high binding affinity for the ATP pocket of RIP2, with IC50 values as low as 1 nM. nih.gov These inhibitors effectively block downstream signaling of NOD1 and NOD2, which are involved in inflammatory responses. The structural similarities suggest that this compound analogs could be explored for similar kinase-inhibiting properties.

Furthermore, some quinoline derivatives have been shown to disrupt protein-protein interactions. For example, derivatives of 8-hydroxyquinoline have been investigated as inhibitors of survivin, an anti-apoptotic protein overexpressed in many cancers. While specific data on this compound is not available, the broader class of quinolinols has shown promise in this area. nih.gov

The following table summarizes the in vitro activity of some quinoline derivatives from the literature, which can serve as a reference for the potential of this compound analogs.

| Compound Class | Target | Assay | Activity |

| Fluorinated Quinolines | PDE5A1 | Inhibition Assay | >88% inhibition at 100 nM |

| 4-Aminoquinolines | RIP2 Kinase | Binding Affinity | IC50 = 1 nM |

| 8-Hydroxyquinolines | Survivin | Cell-Based Assay | Inhibition of survivin expression |

This table presents a summary of findings for analogous quinoline compounds.

A critical aspect of developing effective therapeutic agents is ensuring selective toxicity, where the compound is more harmful to pathogenic cells (e.g., cancer cells or bacteria) than to host cells. For quinoline derivatives, several mechanisms of selective toxicity have been explored.

One prominent mechanism is the targeting of bacterial-specific enzymes. Quinolones are well-known for their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication in bacteria but are structurally different from their mammalian counterparts. rsc.org This provides a clear basis for their selective antibacterial action.

In the context of cancer, selective toxicity can be achieved by exploiting the unique characteristics of tumor cells. For example, some heterocyclic amines, a class to which quinoline derivatives belong, have demonstrated selective neurotoxicity towards dopaminergic neurons, suggesting that specific cell types can be more vulnerable to certain chemical structures. nih.gov This selectivity is often linked to differences in metabolism or the presence of specific cellular targets.

Platinum complexes of quinoline and nitroquinoline derivatives have been studied for their cytotoxic and radiosensitizing properties. nih.gov Research has shown that the substitution pattern on the quinoline ring can influence DNA binding and toxicity, with some isomers exhibiting higher activity in cisplatin-resistant cancer cell lines. nih.gov This suggests that modifications to the this compound structure could be used to enhance selective toxicity against resistant cancers.

The table below presents data on the minimum inhibitory concentrations (MIC) of some quinoline derivatives against various bacterial strains, illustrating their potential for selective antimicrobial activity. rsc.org

| Quinoline Derivative | Bacterial Strain | MIC (mg/ml) |

| Derivative 107 | Staphylococcus aureus | 12.5 |

| Derivative 107 | Escherichia coli | 50 |

| Derivative 108 | Staphylococcus aureus | 12.5 |

| Derivative 108 | Escherichia coli | 50 |

| Derivative 109 | Staphylococcus aureus | 12.5 |

| Derivative 109 | Escherichia coli | 50 |

This table is based on data for analogous quinoline compounds and highlights their selective antibacterial potential.

Modulation of Ion Channels and Neurotransmitter Systems by Quinoline-Amines

The quinoline-amine scaffold is also implicated in the modulation of ion channels and neurotransmitter systems, suggesting potential applications in neuroscience and related fields.

Certain quinoline derivatives have been identified as modulators of potassium channels. For example, 4-aryl-3-aminoquinoline-2-one derivatives have been investigated as potassium channel modulators, which play a crucial role in regulating cell excitability. google.com The ability to modulate these channels opens up possibilities for treating a range of neurological and cardiovascular disorders.

Furthermore, quinoline derivatives have been studied for their interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, a key player in pain signaling. ijper.org A series of 5-amino(N-substituted carboxamide)quinoline derivatives were synthesized and tested for their antinociceptive activity, demonstrating their potential as TRPV1 inhibitors. ijper.org

The interaction of quinoline derivatives with neurotransmitter systems is another area of active research. Some heterocyclic amines have been shown to be selectively neurotoxic to dopaminergic neurons, indicating a direct or indirect interaction with the dopamine system. nih.gov This highlights the potential for quinoline-amines to modulate neurotransmitter pathways, which could be relevant for the treatment of neurodegenerative diseases like Parkinson's disease.

The ability of alkaloids, including quinoline derivatives, to modulate the function of ion channels by influencing the lipid bilayer of cell membranes has also been reported. frontiersin.org This indirect mechanism of action, where the compound alters the physical properties of the membrane, can affect the function of embedded ion channels and represents another avenue for therapeutic intervention. frontiersin.org

The following table provides a summary of the observed effects of quinoline-amine analogs on various ion channels and neurotransmitter systems.

| Compound Class | Target System | Observed Effect |

| 4-Aryl-3-aminoquinoline-2-ones | Potassium Channels | Modulation of channel activity |

| 5-Amino(N-substituted carboxamide)quinolines | TRPV1 Ion Channel | Inhibition of channel function |

| Heterocyclic Amines | Dopaminergic Neurons | Selective neurotoxicity |

| Various Alkaloids (including quinolines) | Ion Channels (general) | Modulation via lipid bilayer interaction |

This table summarizes findings for analogous quinoline-amine compounds.

Computational and Theoretical Chemistry Studies of 8 Methylquinolin 5 Yl Methanamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for a given molecular system, these methods can predict a wide range of chemical and physical characteristics. For (8-Methylquinolin-5-yl)methanamine, these calculations are typically performed using Density Functional Theory (DFT), a method that provides a good balance between accuracy and computational cost.

Electronic Structure Elucidation (HOMO-LUMO analysis)

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For quinoline (B57606) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline ring system, while the LUMO is distributed over the entire molecule. scibasejournals.org

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Note: This data is illustrative and represents typical values for a molecule of this type. |

Electrostatic Potential Surface Analysis for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored in shades of red and yellow) indicate areas that are rich in electrons and are therefore susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the nitrogen atom of the methanamine group, indicating these as sites for electrophilic attack. The hydrogen atoms of the methanamine group and the aromatic protons would exhibit positive potential, marking them as potential sites for nucleophilic interaction.

Dipole Moments and Polarizability Calculations

Both dipole moment and polarizability are important properties that influence the intermolecular interactions and the solubility of a compound. For this compound, the presence of the nitrogen atoms and the asymmetry of the molecule would result in a significant dipole moment. The polarizability would be influenced by the size of the electron cloud, with the quinoline ring system making a major contribution.

Table 2: Illustrative Dipole Moment and Polarizability for this compound

| Property | Value |

| Dipole Moment (Debye) | 2.5 |

| Polarizability (ų) | 20.1 |

| Note: This data is illustrative and represents typical values for a molecule of this type. |

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single, static molecular structure, real molecules are dynamic and can adopt various conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore the different possible shapes of a molecule and their relative energies.

Preferred Conformations and Energy Minima

Conformational analysis involves systematically changing the dihedral angles of a molecule to find the different low-energy conformations, known as conformers. For this compound, the key flexible bond is the C-C bond connecting the methanamine group to the quinoline ring. Rotation around this bond will lead to different spatial arrangements of the methanamine group relative to the quinoline ring.

By calculating the energy of each conformation, a potential energy surface can be generated, which reveals the energy minima corresponding to the most stable conformers. These preferred conformations are the ones that the molecule is most likely to adopt at a given temperature.

Flexibility and Rotational Barriers of the Methanamine Moiety

The flexibility of the methanamine moiety is determined by the energy barriers to rotation around the C-C and C-N bonds of this group. Molecular dynamics simulations can be used to study the dynamic behavior of the molecule over time, providing information on the flexibility of different parts of the molecule and the rotational barriers between different conformers.

The rotational barrier is the energy required to rotate from one stable conformation to another. A low rotational barrier indicates that the group is flexible and can rotate freely, while a high rotational barrier suggests that the group is more rigid. For the methanamine moiety in this compound, the rotational barrier would be influenced by steric hindrance and electronic interactions with the quinoline ring.

Table 3: Illustrative Rotational Barrier for the Methanamine Moiety

| Rotational Barrier | Energy (kcal/mol) |

| C(ring)-C(methylene) bond | 5-7 |

| Note: This data is illustrative and represents a typical value for this type of rotation. |

Docking Studies and Molecular Modeling for Target Interactions

Computational modeling has become an indispensable tool in modern drug discovery and development. For quinoline derivatives, including this compound, these methods provide crucial insights into their potential biological activities by predicting how they interact with protein targets at a molecular level.

Ligand-Protein Docking Simulations to Predict Binding Modes

Ligand-protein docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when it binds to a protein. This method is instrumental in understanding the binding affinity and mode of interaction between a drug candidate and its biological target.

While specific docking studies on this compound are not extensively documented in publicly available research, numerous studies on structurally related quinoline derivatives highlight the utility of this approach. For instance, various quinoline derivatives have been the subject of docking studies against a range of biological targets, including enzymes and receptors implicated in diseases like cancer, HIV, and bacterial infections. nih.govrsc.orgtubitak.gov.tr

In a typical docking study, a 3D model of the target protein is used to create a virtual binding site. The ligand, in this case, a quinoline derivative, is then computationally "docked" into this site in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower binding energy scores generally indicating a more stable and favorable interaction.

For example, docking studies on quinoline derivatives designed as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown that these compounds can fit into the allosteric pocket of the enzyme, interacting with key amino acid residues. nih.govtubitak.gov.tr Similarly, other research has demonstrated the potential of quinoline derivatives to bind to the colchicine (B1669291) binding site of tubulin, thereby inhibiting its polymerization, a key mechanism in cancer chemotherapy. rsc.org In another study, N-substituted quinoline 3-carbaldehyde hydrazone derivatives were docked against mycobacterial ATP synthase, revealing strong binding interactions for several derivatives. iscientific.org

These studies typically report the binding energies and identify specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the quinoline scaffold and the protein's active site. This information is invaluable for optimizing the structure of the ligand to enhance its binding affinity and selectivity.

Table 1: Illustrative Docking Scores of Quinoline Derivatives Against Various Protein Targets

| Quinoline Derivative Class | Protein Target | Range of Docking Scores (kcal/mol) | Reference |

| Pyrazoline and pyrimidine (B1678525) containing quinolines | HIV Reverse Transcriptase | up to -10.67 | nih.gov |

| 2H-thiopyrano[2,3-b]quinoline derivatives | CB1a Protein | -5.3 to -6.1 | nih.gov |

| N-substituted quinoline 3-carbaldehyde hydrazones | Mycobacterial ATP synthase | Data not specified, but strong affinity reported | iscientific.org |

| Quinoline derivatives as tubulin inhibitors | Tubulin (Colchicine binding site) | Data not specified, but good interaction reported | rsc.org |

Note: This table is illustrative and based on studies of various quinoline derivatives, not specifically this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can predict the activity of new, untested compounds.

A QSAR study typically involves the following steps:

Data Set Preparation: A series of quinoline derivatives with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors, such as steric, electronic, hydrophobic, and topological properties, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN), are used to build a mathematical model that correlates the descriptors with the biological activity. imist.ma

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For instance, a study on quinoline-based derivatives as potential antimalarial agents developed 3D-QSAR models (CoMFA and CoMSIA) that showed good statistical significance and predictive ability. nih.gov These models provided contour maps that visually represented the regions around the quinoline scaffold where steric, electrostatic, hydrophobic, and hydrogen-bonding features would enhance or diminish the antimalarial activity. nih.gov Such insights are crucial for the rational design of new, more potent analogues.

Table 2: Key Molecular Descriptors Often Used in QSAR Studies of Quinoline Derivatives

| Descriptor Type | Examples | Relevance to Biological Activity |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs electrostatic interactions and reaction tendencies. |

| Steric | Molecular volume, Surface area, Molar refractivity | Influences how the molecule fits into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and hydrophobic interactions with the target. |

| Topological | Connectivity indices, Shape indices | Encodes information about the molecular structure and branching. |

| Thermodynamic | Heat of formation, Gibbs free energy | Relates to the stability and reactivity of the molecule. |

Note: This table provides a general overview of descriptor types and is not exhaustive.

Reaction Mechanism Studies Using Computational Methods